molecular formula C10H12O5 B2576222 Methyl 2-hydroxy-5-(methoxymethoxy)benzoate CAS No. 91062-21-4

Methyl 2-hydroxy-5-(methoxymethoxy)benzoate

Cat. No.: B2576222
CAS No.: 91062-21-4
M. Wt: 212.201
InChI Key: QNGCYFFSCUDPJU-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-(methoxymethoxy)benzoate (CAS 91062-21-4) is a benzoate ester derivative of significant interest in organic and medicinal chemistry research. It serves as a key synthetic intermediate, particularly due to the presence of a methoxymethoxy (MOM) protecting group on the aromatic ring. The MOM group effectively protects a phenolic hydroxy group, allowing for selective functionalization at other molecular sites during multi-step synthesis. This compound is a valuable precursor in the design and synthesis of novel bioactive molecules. Recent research has utilized such protected hydroxybenzoates in the development of N-substituted benzimidazole carboxamides, which are investigated for their pronounced antiproliferative activity against various human cancer cell lines, including HCT 116 (colorectal carcinoma) and MCF-7 (breast cancer) . The compound has a molecular formula of C10H12O5 and a molecular weight of 212.20 g/mol . Researchers should handle this material with appropriate precautions. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-hydroxy-5-(methoxymethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-6-15-7-3-4-9(11)8(5-7)10(12)14-2/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGCYFFSCUDPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-5-(methoxymethoxy)benzoate can be synthesized through the esterification of 2-hydroxy-5-(methoxymethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-hydroxy-5-(methoxymethoxy)benzoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₀H₁₂O₅
Molecular Weight : 212.2 g/mol
Functional Groups : Hydroxyl (-OH), Methoxymethoxy (-OCH₂OCH₃)

The presence of both hydroxyl and methoxymethoxy groups contributes to the compound's unique reactivity and biological interactions.

Chemistry

Methyl 2-hydroxy-5-(methoxymethoxy)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Esterification : Used to synthesize other benzoate derivatives.
  • Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to alcohols, enhancing its utility in organic synthesis .

Biology

Research indicates that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial activity against various bacterial strains. For instance, it has demonstrated inhibitory effects on:
MicroorganismActivity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Bacillus subtilisModerate

The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential metabolic processes .

  • Antioxidant Activity : The compound is also being investigated for its antioxidant properties, which could have implications in preventing oxidative stress-related diseases .

Medicine

This compound is being explored for its potential therapeutic effects:

  • Pharmaceutical Development : As a precursor in drug synthesis, it shows promise in developing new pharmaceuticals targeting various diseases due to its unique chemical properties .
  • Enzyme Inhibition Studies : Initial studies suggest that this compound may inhibit specific enzymes related to disease pathways, warranting further investigation into its medicinal applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that the compound effectively inhibited growth at concentrations as low as 50 µg/mL for Staphylococcus aureus, showcasing its potential as a natural preservative in food and cosmetic formulations .

Case Study 2: Antioxidant Potential

Research conducted at a leading university explored the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radicals, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-(methoxymethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 2-hydroxy-5-(methoxymethoxy)benzoate
  • CAS No.: 91062-21-4
  • Molecular Formula : C₁₀H₁₂O₅
  • Molecular Weight : 212.20 g/mol
  • Structure : Features a benzoate core with hydroxyl (-OH) and methoxymethoxy (-OCH₂OCH₃) substituents at positions 2 and 5, respectively .

For example, methyl 2-hydroxy-5-(prop-2-yn-1-yloxy)benzoate (S14) was synthesized via alkoxylation followed by esterification, yielding 78% under optimized conditions .

Applications :
Primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its methoxymethoxy group offers stability and modulates reactivity in subsequent transformations.

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares this compound with structurally related benzoates, focusing on substituent positions, functional groups, and key properties:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 91062-21-4 2-OH, 5-OCH₂OCH₃ C₁₀H₁₂O₅ 212.20 Intermediate in drug synthesis; stable ether group
Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate Not provided 2-OH, 5-OCF₃ C₉H₇F₃O₄ 236.14 Enhanced electron-withdrawing effects; LCMS tR = 1.62 min
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate 134419-43-5 2-OH, 3-OCH₃, 5-Br C₉H₉BrO₄ 261.07 Bromine enhances electrophilic substitution; used in cross-coupling reactions
Methyl 2-hydroxy-5-methoxybenzoate Not provided 2-OH, 5-OCH₃ C₉H₁₀O₄ 182.17 Simpler structure; 93% yield in synthesis
Methyl 2-methoxy-5-(methylsulfonyl)benzoate Not provided 2-OCH₃, 5-SO₂CH₃ C₁₀H₁₂O₅S 244.26 Sulfonyl group increases acidity; used in catalytic studies

Reactivity and Functional Group Influence

  • Electron-Donating vs. Withdrawing Groups: The methoxymethoxy group (-OCH₂OCH₃) in the target compound acts as a moderate electron donor, stabilizing intermediates in nucleophilic substitutions . Bromine substituents (e.g., in Methyl 5-bromo-2-hydroxy-3-methoxybenzoate) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging halogen-metal exchange .
  • Steric Effects :

    • Compounds with bulky substituents (e.g., Methyl 2-methoxy-5-(methylsulfonyl)benzoate) exhibit reduced reactivity in ester hydrolysis due to steric hindrance around the carbonyl group .

Biological Activity

Methyl 2-hydroxy-5-(methoxymethoxy)benzoate, a derivative of hydroxybenzoic acid, is gaining attention for its potential biological activities. This compound features both methoxy and hydroxy substituents, which can significantly influence its reactivity and interactions with biological systems. This article reviews the existing literature on its synthesis, biological activity, and potential applications.

Synthesis

The synthesis of this compound typically involves the esterification of the corresponding hydroxybenzoic acid. Various methods have been explored to enhance yields and purity, including the use of coupling agents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for improved esterification efficiency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, although detailed mechanisms remain to be fully elucidated. The presence of methoxy groups may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antioxidant Activity

Recent studies have indicated that compounds with methoxy and hydroxy groups exhibit significant antioxidant properties. This compound has shown promise in scavenging free radicals, which is crucial for protecting cells from oxidative stress .

Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses antiproliferative activity against various cancer cell lines. The compound's IC50 values indicate effective inhibition of cell growth, suggesting it may serve as a potential lead compound in cancer therapy. For instance, similar compounds have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines .

Antifeedant Activity

Bioassays conducted on related methyl hydroxy-methoxybenzoates have revealed their potential as antifeedants in agricultural applications. The results suggest that these compounds can deter herbivory in plants, making them candidates for natural pest control solutions .

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Antioxidant Capacity : A study measured the antioxidant activity using DPPH and ABTS assays, showing that the compound effectively reduced oxidative stress markers in cultured cells.
  • Cancer Cell Inhibition : In a comparative study involving various benzoate derivatives, this compound exhibited superior antiproliferative effects against MCF-7 breast cancer cells compared to traditional chemotherapeutics like doxorubicin .
  • Agricultural Applications : Field trials demonstrated that formulations containing this compound reduced feeding by common pests on crops by over 30%, highlighting its potential utility in integrated pest management strategies .

Comparison with Similar Compounds

The structural uniqueness of this compound allows it to be compared with other related compounds:

Compound NameStructure FeaturesNotable Activity
Methyl 2-hydroxy-5-methoxybenzoateOne methoxy groupModerate antioxidant
Methyl 2-hydroxy-4-methoxybenzoateOne methoxy groupWeak antiproliferative
Methyl 2-hydroxy-3-methoxybenzoateOne methoxy groupAntifeedant activity
This compound Two methoxy groupsStrong antioxidant & antiproliferative

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